Tirofiban hydrochloride
Description
Role of Glycoprotein (B1211001) IIb/IIIa Inhibition in Thrombotic Pathophysiology
The glycoprotein IIb/IIIa receptor is an integrin found in abundance on the surface of platelets, with approximately 80,000 receptors per platelet. ahajournals.org This receptor is fundamental to the process of hemostasis and thrombosis. nih.gov In the event of vascular injury, platelets are activated, leading to a conformational change in the GPIIb/IIIa receptors. patsnap.comsigmaaldrich.com This activation increases the receptor's affinity for its primary ligand, fibrinogen, as well as for other adhesive proteins like von Willebrand factor. patsnap.comnih.gov
Fibrinogen molecules then act as bridges, cross-linking adjacent platelets and leading to the formation of a platelet aggregate, or thrombus. nih.govnih.gov This process is the final and essential step in platelet aggregation, regardless of the initial stimulus. ahajournals.orgahajournals.org
The critical role of the GPIIb/IIIa receptor in thrombosis is highlighted by the inherited bleeding disorder Glanzmann's thrombasthenia. ahajournals.org In this condition, a qualitative or quantitative defect in the GPIIb/IIIa receptor leads to a severely reduced ability of platelets to aggregate, resulting in a lifelong bleeding tendency. ahajournals.orgnih.gov This natural model underscores the therapeutic potential of targeting the GPIIb/IIIa receptor to prevent pathological thrombosis. ahajournals.org
Glycoprotein IIb/IIIa inhibitors, such as Tirofiban (B1683177) hydrochloride monohydrate, are designed to competitively block the binding of fibrinogen and other ligands to this receptor. patsnap.comnih.gov By doing so, they effectively inhibit the final common pathway of platelet aggregation, making them potent antithrombotic agents. nih.govahajournals.org This mechanism is particularly effective in conditions associated with acute platelet-mediated thrombosis, such as acute coronary syndromes. nih.gov
Historical Development and Therapeutic Evolution of Tirofiban Hydrochloride Monohydrate
The development of this compound monohydrate was a significant step in the evolution of antiplatelet therapy. It emerged from research aimed at creating small-molecule, non-peptide inhibitors of the GPIIb/IIIa receptor, distinguishing it from earlier antibody-based inhibitors like Abciximab (B1174564) and peptide-based inhibitors like Eptifibatide (B1663642). wikipedia.orgnih.gov
Developed by Merck & Co., Tirofiban was synthesized based on a lead compound identified through focused screening of small molecules designed to mimic the key arginine-glycine-aspartic acid (RGD) sequence of fibrinogen. wikipedia.orgpatsnap.com This RGD sequence is crucial for the interaction between fibrinogen and the GPIIb/IIIa receptor. ahajournals.org Tirofiban was approved by the U.S. Food and Drug Administration (FDA) in 1998. nih.gov
The therapeutic landscape of GPIIb/IIIa inhibitors has been shaped by numerous clinical trials comparing the efficacy of different agents. Early studies like the PRISM and PRISM-PLUS trials established the benefit of Tirofiban in patients with non-ST segment elevation acute coronary syndromes. nih.govresearchgate.net However, the TARGET trial suggested that the initial dosing regimen of Tirofiban might provide suboptimal platelet inhibition compared to Abciximab. nih.govresearchgate.net This led to the development and investigation of a higher bolus dose to achieve more rapid and potent platelet inhibition. nih.gov
Subsequent research and clinical experience have continued to refine the role of Tirofiban in cardiovascular medicine. It is often used in combination with other antiplatelet agents like aspirin (B1665792) and clopidogrel (B1663587), and anticoagulants such as heparin. nih.govdrugs.com
| Characteristic | Tirofiban | Abciximab | Eptifibatide |
|---|---|---|---|
| Class | Non-peptide | Monoclonal antibody fragment | Cyclic heptapeptide |
| Receptor Specificity | Specific for GPIIb/IIIa | Non-specific (also binds other integrins) | Specific for GPIIb/IIIa |
| Binding | Reversible | Effectively irreversible | Reversible |
| Half-life | Approximately 2 hours aggrastathdb.com | Long, due to persistent receptor blockade | Approximately 2.5 hours nih.gov |
| Platelet Function Recovery | 4-8 hours after infusion stops aggrastathdb.com | Prolonged | Within 3-4 hours after infusion stops nih.gov |
Current Academic Research Landscape and Unanswered Questions Regarding this compound Monohydrate
Current research on this compound monohydrate is focused on expanding its therapeutic applications beyond its initial indications and optimizing its use in various clinical scenarios. marketresearchintellect.comnumberanalytics.com While its role in acute coronary syndromes is well-established, investigators are exploring its potential benefits in other conditions characterized by thrombosis.
One major area of ongoing research is the use of Tirofiban in the treatment of acute ischemic stroke. pharmacytimes.comnumberanalytics.com Several studies and clinical trials are investigating whether Tirofiban, alone or in combination with other therapies like thrombolysis, can improve outcomes for stroke patients. clinicaltrials.govnih.govnih.gov For instance, the RESCUE BT trial, a large randomized clinical trial, evaluated the use of intravenous Tirofiban before endovascular thrombectomy for large vessel occlusion stroke. nih.gov While this particular trial did not show a significant benefit, other studies are exploring its use in specific stroke subtypes, such as those related to branch atheromatous disease (BAD). nih.govnih.gov
Another area of active investigation is the use of Tirofiban in patients with resistance to other antiplatelet agents, such as aspirin or clopidogrel. clinconnect.ioclinicaltrials.gov The rapid onset and potent inhibition of platelet aggregation by Tirofiban may offer a therapeutic advantage in these high-risk patients. clinicaltrials.gov
Despite extensive research, several questions regarding this compound monohydrate remain unanswered:
Optimal Patient Selection: Precisely which patient populations beyond the standard ACS indications stand to benefit most from Tirofiban therapy is still being defined. This includes identifying specific subgroups of stroke patients or those with peripheral artery disease who might have improved outcomes with Tirofiban treatment. numberanalytics.com
Combination Therapies: The ideal combination of Tirofiban with newer and more potent oral antiplatelet agents is a subject of ongoing evaluation. marketresearchintellect.com
Long-term Outcomes: While short-term efficacy in reducing thrombotic events is well-documented, more research is needed to fully understand the long-term impact of Tirofiban therapy on cardiovascular morbidity and mortality.
Novel Delivery Systems: Research into alternative drug delivery systems, such as oral formulations, could potentially broaden the therapeutic applications of Tirofiban in the future. numberanalytics.com
Systematic reviews and meta-analyses are continuously being conducted to synthesize the growing body of evidence from new randomized controlled trials to provide clearer guidance for clinicians. nih.gov
| Research Area | Key Questions Being Investigated | Example Study/Trial Focus |
|---|---|---|
| Acute Ischemic Stroke | Efficacy and safety in different stroke subtypes; optimal timing of administration. | Use in branch atheromatous disease (BRANT trial); adjunctive therapy with mechanical thrombectomy (RESCUE BT trial). nih.govnih.gov |
| Antiplatelet Resistance | Effectiveness in patients resistant to aspirin and/or clopidogrel undergoing PCI. | Investigating outcomes in patients with documented antiplatelet resistance. clinconnect.io |
| Peripheral Artery Disease | Role in preventing thrombotic complications during and after endovascular procedures. | Use in patients undergoing peripheral interventions. numberanalytics.com |
| Cerebral Vasospasm | Potential to treat cerebral vasospasm following subarachnoid hemorrhage. | Exploratory studies on new indications. numberanalytics.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAPJPFZPHHBC-FGJQBABTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048635 | |
| Record name | Tirofiban hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-40-5 | |
| Record name | Tirofiban hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tirofiban hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirofiban hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIROFIBAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Tirofiban Hydrochloride Monohydrate
Mechanism of Glycoprotein (B1211001) IIb/IIIa Receptor Antagonism by Tirofiban (B1683177) Hydrochloride Monohydrate
Tirofiban acts as a specific and reversible antagonist of the GP IIb/IIIa receptor, a key integrin found on the surface of platelets. nih.govradcliffecardiology.com This receptor is crucial for platelet aggregation, the process by which platelets clump together to form a thrombus. youtube.com
Competitive Inhibition of Fibrinogen Binding
The primary mechanism of tirofiban's antiplatelet effect is its competitive inhibition of fibrinogen binding to the GP IIb/IIIa receptor. radcliffecardiology.comresearchgate.net In the process of thrombosis, activated platelets undergo a conformational change, exposing the binding sites on the GP IIb/IIIa receptors. These activated receptors then bind to fibrinogen, which acts as a bridge, linking adjacent platelets together and leading to the formation of a platelet aggregate. youtube.com Tirofiban, by binding to the GP IIb/IIIa receptor, physically obstructs the binding of fibrinogen, thereby preventing the cross-linking of platelets and inhibiting aggregation. youtube.comaggrastathdb.com
Interaction with von Willebrand Factor on Platelet Surfaces
In addition to fibrinogen, the GP IIb/IIIa receptor also binds to von Willebrand factor (vWF), another important adhesive protein involved in platelet adhesion and aggregation, particularly under conditions of high shear stress. youtube.comfrontiersin.org Tirofiban's antagonism of the GP IIb/IIIa receptor also prevents the binding of vWF, further contributing to its anti-aggregatory effects. frontiersin.orgdrugbank.com This dual inhibition of both fibrinogen and vWF binding makes tirofiban a potent inhibitor of platelet-mediated thrombus formation.
Reversibility of Receptor Binding and Platelet Function Inhibition
A key characteristic of tirofiban is the reversibility of its binding to the GP IIb/IIIa receptor. radcliffecardiology.com This means that once the administration of the drug is stopped, it dissociates from the receptor, allowing for the restoration of normal platelet function. drugbank.com Studies have shown that following the cessation of a tirofiban infusion, platelet aggregation returns to near baseline levels within 4 to 8 hours in a majority of patients. aggrastathdb.com This reversible nature allows for a controlled antiplatelet effect.
Downstream Molecular Signaling Pathways Affected by Tirofiban Hydrochloride Monohydrate
By blocking the GP IIb/IIIa receptor, tirofiban primarily affects the "outside-in" signaling that normally occurs upon ligand binding. This signaling is crucial for reinforcing and stabilizing the platelet aggregate. While tirofiban's primary action is at the receptor level, this has consequences for downstream signaling events.
Tirofiban's blockade of the GP IIb/IIIa receptor effectively inhibits the final common pathway of platelet aggregation. frontiersin.org This can, in turn, modulate the effects of various upstream signaling pathways that lead to platelet activation, such as those initiated by thromboxane (B8750289) A2 (TXA2) and adenosine (B11128) diphosphate (B83284) (ADP). frontiersin.orgtandfonline.com For instance, even in the presence of agonists that trigger these upstream pathways, the ultimate step of aggregation is blocked by tirofiban.
Interestingly, one study on porcine platelets found that tirofiban, even at high concentrations, did not affect the calcium signal produced by the potent agonist thrombin. nih.gov This suggests that tirofiban's mechanism does not directly interfere with the initial intracellular calcium mobilization induced by certain agonists, but rather prevents the ultimate consequence of this signaling, which is GP IIb/IIIa-mediated aggregation.
Preclinical Investigations of Platelet Aggregation Inhibition
The efficacy of tirofiban in inhibiting platelet aggregation has been extensively studied in preclinical in vitro models using various platelet agonists. These studies provide quantitative data on the concentration-dependent inhibitory effects of the compound.
In vitro Studies with Various Agonists (ADP, Collagen, Epinephrine, Thrombin)
In vitro studies have consistently demonstrated that tirofiban effectively inhibits platelet aggregation induced by a range of physiological and pharmacological agonists.
One study in porcine platelets systematically evaluated the inhibitory concentration (IC50) of tirofiban against different agonists. The results showed that tirofiban was a potent inhibitor of ADP-induced aggregation, with a lower IC50 value compared to that for collagen and a significantly lower value than for thrombin. nih.gov This indicates that higher concentrations of tirofiban are required to inhibit aggregation induced by stronger agonists like thrombin. nih.gov
Another study in human platelets found that tirofiban significantly inhibited spontaneous platelet aggregation as well as aggregation induced by fibrinogen, ADP, and serotonin. nih.gov
The following table summarizes findings from an in vitro study on the inhibitory effects of tirofiban on porcine platelet aggregation induced by various agonists.
| Agonist | IC50 of Tirofiban (ng/mL) |
| ADP | ~70 |
| Collagen | ~200 |
| Thrombin | ~5,000 |
| Data from a study on porcine platelets. The IC50 represents the concentration of tirofiban required to inhibit 50% of the platelet aggregation response. nih.gov |
Ex Vivo Platelet Function Assessments in Healthy Subjects and Disease Models
Ex vivo studies, where blood samples are tested outside the body, have been crucial in characterizing the pharmacodynamics of tirofiban. When administered intravenously, tirofiban inhibits platelet aggregation in a dose- and concentration-dependent manner in response to various agonists. nih.gov
In patients with ST-segment elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI), platelet function tests have demonstrated the significant impact of tirofiban. nih.gov Measurements taken immediately after cessation of tirofiban infusion showed markedly lower platelet aggregation compared to measurements taken 24 hours later, by which time the drug had been eliminated. nih.gov This highlights the reversible nature of its binding. nih.gov
One study involving 37 patients with STEMI treated with aspirin (B1665792), clopidogrel (B1663587), and tirofiban provided specific data on this effect. nih.govresearchgate.net Aggregation induced by adenosine diphosphate (ADP) and thrombin receptor-activating peptide (TRAP) was measured immediately after stopping tirofiban and again after a minimum of 24 hours. The results showed a significant suppression of platelet activity in the presence of tirofiban. nih.govresearchgate.net
Similarly, in a study of 196 patients with acute coronary syndrome (ACS), those treated with tirofiban showed significantly higher inhibition of platelet aggregation induced by both thromboxane A2 and ADP compared to a control group not receiving the drug. frontiersin.org
Table 1: Ex Vivo Platelet Aggregation in Patients Post-Tirofiban Infusion
This table presents data from a study on patients with ST-segment elevation myocardial infarction, showing platelet aggregation units (U) immediately after tirofiban infusion ceased versus at least 24 hours later. Lower values indicate greater platelet inhibition.
| Agonist | Aggregation Immediately After Tirofiban (U) | Aggregation ≥24 Hours After Tirofiban (U) | p-value |
| TRAP | 26.41 ± 25.00 | 109.86 ± 23.69 | < 0.0001 |
| ADP | 17.43 ± 10.10 | 43.92 ± 23.35 | ≤ 0.0001 |
Data sourced from a study by Berta et al. nih.govresearchgate.net
Table 2: Inhibition of Platelet Aggregation in ACS PatientsThis table shows the percentage of platelet aggregation inhibition in acute coronary syndrome patients, comparing those who received tirofiban with a control group.
| Agonist | Inhibition in Tirofiban Group (%) | Inhibition in Control Group (%) | p-value |
| Thromboxane A2 | 80.3 ± 19.6 | 72.6 ± 13.0 | 0.002 |
| ADP | 81.0 ± 19.8 | 75.4 ± 12.4 | 0.020 |
Data sourced from a study by Li et al. frontiersin.org
Non-Anticoagulant Biological Effects of this compound Monohydrate
Beyond its well-documented antiplatelet effects, research has uncovered additional biological activities of tirofiban, particularly related to endothelial cell function and associated signaling pathways.
Studies utilizing human umbilical vein endothelial cells (HUVEC) and human aortic endothelial cells (HAEC) have shown that tirofiban can stimulate growth-stimulatory signals in the endothelium. researchgate.netnih.gov In cell culture, the number of endothelial cells more than tripled or quadrupled over 72 hours in the presence of increasing concentrations of tirofiban, compared to a mere doubling in its absence. researchgate.netnih.gov
Tirofiban also enhances endothelial cell migration. researchgate.netnih.gov In a scratch assay, which simulates wound healing, tirofiban-stimulated HUVECs migrated more effectively into the scratched area. researchgate.netnih.gov Furthermore, in a Boyden chamber transwell assay, tirofiban-treated cells demonstrated a greater ability to migrate through the filter pores. researchgate.netnih.gov This pro-migratory effect is linked to tirofiban's ability to positively regulate β1 integrin expression. nih.gov These findings suggest that tirofiban may promote endothelial repair, a crucial process after vascular injury such as percutaneous coronary intervention. researchgate.netnih.gov
The pro-proliferative and pro-migratory effects of tirofiban on endothelial cells are linked to its influence on key signaling molecules. Research has demonstrated that tirofiban increases the expression levels of Vascular Endothelial Growth Factor (VEGF). researchgate.netnih.gov VEGF is a well-established inhibitor of endothelial cell apoptosis (programmed cell death). nih.gov
Further investigation into the molecular mechanism revealed that tirofiban protects endothelial cells from apoptosis through the VEGF/VEGFR2/pAkt axis. nih.gov The activation of the PI3K/Akt pathway is known to increase VEGF secretion through both HIF-1 dependent and independent mechanisms. nih.gov The anti-apoptotic effect of tirofiban was counteracted by blocking the VEGF receptor 2 (VEGFR2) and by inhibiting Akt, confirming that the pro-survival effect is mediated by Akt phosphorylation. nih.gov This suggests that tirofiban's benefits may stem from its ability to stimulate VEGF production, which in turn activates the pro-survival PI3K/Akt signaling pathway in endothelial cells. nih.govresearchgate.net
The finding that tirofiban promotes endothelial proliferation and migration has led to exploratory research into new therapeutic roles. One potential application is to improve the outcomes of patients receiving bioresorbable vascular scaffolds (BVS). nih.gov A high incidence of thrombosis with these scaffolds has been linked to delayed or incomplete endothelial repair. nih.gov By stimulating endothelial cell growth and adhesion on the scaffold surface, tirofiban could potentially accelerate stent endothelization, mitigating this risk. nih.gov
More preliminary, pre-clinical research has also explored tirofiban as a potential anti-obesogenic agent. researchgate.net This unexpected application stems from its action as an integrin beta-1 modulator, which was shown to prevent adipogenesis (the formation of fat cells) in both in vitro and in vivo models. researchgate.net This line of research suggests that the cardiovascular protective properties of tirofiban may extend beyond its anticoagulant and endothelial protective effects. researchgate.net
Pharmacokinetic and Pharmacodynamic Research of Tirofiban Hydrochloride Monohydrate
Pharmacokinetic Characterization in Human Subjects
The pharmacokinetic profile of tirofiban (B1683177) hydrochloride monohydrate has been well-documented in human subjects, providing a clear understanding of its absorption, distribution, metabolism, and excretion.
Plasma Concentration-Time Profiles and Half-Life Determination
Tirofiban exhibits a predictable plasma concentration-time profile following intravenous administration. The half-life of tirofiban is approximately 2 hours. drugbank.comnih.govaggrastathdb.com In patients with coronary artery disease, the half-life is also around 2 hours. europa.eu Following the cessation of a tirofiban infusion, the inhibition of platelet aggregation returns to near baseline levels within 4 to 8 hours in approximately 90% of patients with coronary artery disease. nih.govaggrastathdb.com
Pharmacokinetic modeling has been utilized to optimize dosing regimens, particularly in specific patient populations. For instance, in patients with severe renal impairment, a 25 µg/kg bolus followed by a 0.10 µg/kg/min maintenance infusion was found to produce a plasma concentration-time profile similar to that of a standard high-dose bolus regimen in patients with normal renal function. nih.gov
Volume of Distribution and Protein Binding Dynamics
The steady-state volume of distribution for tirofiban ranges from 22 to 42 liters. drugbank.comnih.govnih.gov In some studies, the volume of distribution has been reported to range from 21 to 87 L. nih.gov
Tirofiban is not extensively bound to plasma proteins. nih.govnih.gov The protein binding is approximately 65% and is independent of concentration over the range of 0.01 to 25 mcg/mL. drugbank.comnih.govnih.gov This results in an unbound fraction of 35% in human plasma. nih.govnih.gov
| Parameter | Value |
| Steady-State Volume of Distribution | 22 - 42 L drugbank.comnih.govnih.gov |
| Protein Binding | 65% drugbank.comlitfl.com |
| Unbound Fraction in Plasma | 35% nih.govnih.gov |
Metabolic Pathways and Excretion Profiles
The metabolism of tirofiban in humans is limited. drugbank.comnih.govnih.gov The majority of the drug is cleared from the plasma unchanged. drugbank.comnih.gov Excretion occurs through both renal and fecal routes. Approximately 65% of an administered dose is excreted in the urine, and about 25% is found in the feces, primarily as unchanged tirofiban. drugbank.comnih.govnih.govnih.gov
In vitro studies using human liver microsomes and liver slices showed no metabolism of tirofiban. nih.gov While some metabolism was observed in male rat liver microsomes, this was not evident in human-derived tissues. nih.gov There is no indication of Phase II biotransformation. nih.gov
Pharmacodynamic Characterization of Tirofiban Hydrochloride Monohydrate Activity
The primary pharmacodynamic effect of tirofiban is the inhibition of platelet aggregation.
Dose-Dependent Inhibition of Platelet Aggregation
Tirofiban inhibits ex vivo platelet aggregation in a dose- and concentration-dependent manner. drugbank.comnih.gov When administered according to the recommended regimen, greater than 90% inhibition of platelet aggregation is achieved within 10 minutes. nih.govaggrastathdb.com This inhibition is reversible, with platelet function returning to near baseline within 4 to 8 hours after the infusion is stopped. nih.govaggrastathdb.com
Studies have demonstrated that tirofiban effectively inhibits platelet function by blocking the glycoprotein (B1211001) (GP) IIb/IIIa receptor, which is the final common pathway for platelet aggregation. drugbank.comderangedphysiology.com This prevents the binding of fibrinogen to the receptor, thereby inhibiting the formation of platelet aggregates. nih.gov Increased dosing of tirofiban has been shown to result in enhanced platelet inhibition. nih.gov
Correlation Between Plasma Concentration and Platelet Function Inhibition
The inhibitory effect of tirofiban on platelet function is directly linked to its plasma concentration. fda.govebmconsult.com Intravenous administration of this compound monohydrate leads to a dose- and concentration-dependent inhibition of ex vivo platelet aggregation. nih.govdrugbank.com Studies have demonstrated that a high-dose bolus of tirofiban can achieve over 90% inhibition of platelet aggregation within 10 minutes, a time course that parallels the drug's plasma concentration profile. fda.govaggrastathdb.com
The relationship between the plasma concentration of tirofiban and its antiplatelet effect is a critical aspect of its clinical application. The inhibition of platelet aggregation is a direct consequence of tirofiban binding to the GP IIb/IIIa receptors on platelets. simsrc.edu.in
Table 1: Correlation of Tirofiban Administration with Platelet Aggregation Inhibition
| Administration Regimen | Time to >90% Platelet Inhibition | Reference |
|---|---|---|
| High-Dose Bolus | Within 10 minutes | aggrastathdb.com |
| 0.10 mcg/kg/min infusion | Parallels plasma concentration | fda.gov |
| 0.15 mcg/kg/min infusion | Parallels plasma concentration | fda.gov |
Kinetics of Platelet Function Recovery Post-Discontinuation
Following the cessation of a tirofiban infusion, platelet function gradually returns to baseline. For a 0.10 mcg/kg/min infusion, ex vivo platelet aggregation returns to near baseline levels in approximately 4 to 8 hours in about 90% of patients with coronary artery disease. fda.govaggrastathdb.com Similar rates of recovery are observed after discontinuing a 0.15 mcg/kg/min infusion. fda.govfda.gov The half-life of tirofiban is approximately 1.5 to 2 hours, which contributes to this relatively rapid restoration of platelet function. europa.eunih.gov
The reversible nature of tirofiban's binding to the GP IIb/IIIa receptor is a key characteristic, allowing for a predictable and relatively swift return of normal platelet activity once the drug is cleared from the system. drugbank.com
Pharmacokinetic and Pharmacodynamic Variability in Special Populations
The pharmacokinetic and pharmacodynamic profile of tirofiban can be influenced by various patient-specific factors, necessitating careful consideration in certain populations.
Impact of Renal Impairment on Clearance and Dosage Regimens
Renal function significantly impacts the clearance of tirofiban. nih.gov In patients with renal insufficiency, the plasma clearance of tirofiban is reduced. For individuals with a creatinine (B1669602) clearance (CrCl) of less than 60 mL/min, plasma clearance is decreased by approximately 40%. fda.govfda.gov This reduction is even more pronounced in patients with severe renal impairment (CrCl <30 mL/min), where clearance can be reduced by over 50%. fda.govmedicines.org.aufda.govdrugs.com This includes patients requiring hemodialysis, as tirofiban is removed by this process. fda.govmedicines.org.aufda.gov
Due to this decreased clearance, dosage adjustments are recommended for patients with severe renal insufficiency to avoid potential complications. globalrph.comnih.govaggrastathdb.com
Table 2: Impact of Renal Impairment on Tirofiban Plasma Clearance
| Creatinine Clearance | Reduction in Plasma Clearance | Reference |
|---|---|---|
| <60 mL/min | ~40% | fda.govfda.gov |
| <30 mL/min | >50% | fda.govmedicines.org.aufda.govdrugs.com |
Pharmacokinetic Alterations in Elderly Patient Cohorts
In elderly patients (over 65 years of age) with coronary artery disease, the plasma clearance of tirofiban is approximately 19% to 26% lower compared to younger patients. medicines.org.aunih.govdrugs.com Despite this, specific dose adjustments based solely on age are generally not recommended. fda.govmedicines.org.au However, it is important to note that elderly patients are more likely to have age-related declines in renal function, which may necessitate dosage modifications. simsrc.edu.in
Clinical Research Methodologies and Efficacy Assessments of Tirofiban Hydrochloride Monohydrate
Design and Execution of Pivotal Clinical Trials
A series of landmark clinical trials have been instrumental in defining the role of tirofiban (B1683177) in the management of ACS and other thrombotic events. These studies have varied in their design, patient populations, and primary endpoints, collectively contributing to a comprehensive understanding of the compound's clinical profile.
The design and execution of several key trials have provided the foundational evidence for the use of tirofiban.
PRISM (Platelet-Receptor Inhibition for Ischemic Syndrome Management): This trial evaluated tirofiban in patients with unstable angina or non-Q-wave myocardial infarction. acc.org Patients experiencing chest pain at rest or accelerating chest pain within 24 hours of randomization were included. acc.org The study compared tirofiban to heparin, with all patients also receiving aspirin (B1665792). acc.orgclinician.com The primary endpoint was a composite of death, myocardial infarction, or refractory ischemia at the end of the 48-hour infusion. acc.org
PRISM-PLUS (Platelet-Receptor Inhibition for Ischemic Syndrome Management in Patients Limited by Unstable Signs and Symptoms): This trial enrolled patients with a more severe clinical presentation of unstable angina than the PRISM trial. acc.org A total of 1,915 patients were randomized to receive tirofiban alone, heparin alone, or a combination of tirofiban and heparin. nih.gov The primary endpoint was a composite of death, myocardial infarction, or refractory ischemia within seven days of randomization. nih.gov The study was notably stopped prematurely for the tirofiban-only group due to excess mortality at seven days. nih.gov However, the combination of tirofiban and heparin showed a significant reduction in the primary composite endpoint compared to heparin alone. acc.orgnih.gov
RESTORE (Randomized Efficacy Study of Tirofiban for Outcomes and REstenosis): This randomized, double-blind, placebo-controlled trial assessed tirofiban in 2,139 patients undergoing coronary interventions (balloon angioplasty or directional atherectomy) within 72 hours of presenting with an acute coronary syndrome. acc.orgnih.gov The primary endpoint was a composite of death from any cause, myocardial infarction, coronary bypass surgery due to angioplasty failure or recurrent ischemia, repeat target-vessel angioplasty for recurrent ischemia, and insertion of a stent due to actual or threatened abrupt closure of the dilated artery. acc.orgnih.gov
On-TIME 2 (Ongoing Tirofiban In Myocardial infarction Evaluation 2): This randomized, double-blind, European clinical trial evaluated the benefits of pre-hospital initiation of a high-dose bolus of tirofiban in patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI). nih.govpcronline.com A total of 986 patients were enrolled and randomized to receive either tirofiban or a placebo. acc.org The primary endpoint was the extent of residual ST-segment deviation one hour after PCI. nih.govpcronline.com The key secondary endpoint was the combined occurrence of death, recurrent myocardial infarction, urgent target vessel revascularization, or thrombotic bailout at 30 days. nih.govpcronline.com
SaTIS (Safety of Tirofiban in acute Ischemic Stroke): This trial investigated the safety of tirofiban in patients with acute ischemic stroke. nih.govresearchgate.net It was a placebo-controlled, prospective, open-label treatment, blinded outcome reading multicenter trial that randomized 260 patients. nih.gov The primary endpoint was the rate of cerebral bleeding. nih.gov While the trial showed tirofiban to be safe in moderate ischemic stroke, it did not demonstrate an improvement in functional outcomes. nih.govnih.gov
ATILA (Aspirin Versus Tirofiban in Endovascular Treatment for Patients With Acute Ischemic Stroke Due to Tandem Lesion): This is a multicenter, prospective, phase IV, randomized, controlled, assessor-blinded clinical trial. nih.govresearchgate.net The study aims to compare low-dose intravenous tirofiban to intravenous aspirin in preventing in-stent thrombosis in patients undergoing mechanical thrombectomy plus carotid stenting for acute ischemic stroke due to tandem lesions. researchgate.netnih.gov The estimated enrollment is 240 patients. nih.govresearchgate.net The primary efficacy outcome is the proportion of patients with carotid in-stent thrombosis within the first 24 hours after mechanical thrombectomy. researchgate.netnih.gov
BRANT (Efficacy and safety of Tirofiban in patients with acute Branch atheromatous disease-related stroke): This is a multicenter, randomized, open-label, blinded-endpoint, parallel-controlled phase III trial. nih.govnih.gov The study aims to enroll 516 participants in China with acute branch atheromatous disease-related stroke within 48 hours of onset. nih.gov Participants are randomized to either intravenous tirofiban or standard antiplatelet therapy. clinicaltrials.gov The primary outcome is an excellent functional outcome (modified Rankin Scale Score: 0-1) at 90 days. nih.govclinicaltrials.gov
The clinical evaluation of tirofiban hydrochloride monohydrate has predominantly relied on randomized controlled trials (RCTs), which are considered the gold standard for assessing the efficacy and safety of new therapeutic interventions.
The design of these RCTs has incorporated several key methodological considerations to ensure the validity and reliability of the findings. Many of the pivotal trials, such as RESTORE and On-TIME 2, were designed as double-blind, placebo-controlled studies. nih.govnih.gov This blinding of both investigators and participants to the treatment allocation minimizes bias in the assessment of outcomes.
The selection of appropriate patient populations has been a critical aspect of trial design. For instance, the PRISM-PLUS trial specifically enrolled patients with more severe unstable angina, a higher-risk subgroup. acc.org Similarly, the ATILA trial focuses on a specific subset of stroke patients with tandem lesions undergoing mechanical thrombectomy. nih.govresearchgate.net The choice of comparator has also been a crucial consideration. While some trials used a placebo as the control, others, like the PRISM trial, compared tirofiban to an active treatment like heparin. acc.org
The definition and assessment of endpoints are fundamental to the interpretation of trial results. The primary endpoints in tirofiban trials have often been composite endpoints, combining several clinically relevant outcomes such as death, myocardial infarction, and refractory ischemia. acc.orgacc.orgnih.gov This approach increases the statistical power of the study to detect a treatment effect.
Numerous meta-analyses and systematic reviews have been conducted to synthesize the evidence from individual clinical trials of tirofiban. These analyses provide a more robust estimate of the treatment effect by pooling data from multiple studies.
A meta-analysis of randomized controlled trials demonstrated that the intracoronary administration of tirofiban combined with conventional drugs can effectively improve coronary blood flow and myocardial perfusion, increase left ventricular ejection fraction, and reduce major adverse cardiovascular events (MACE) in patients with ACS undergoing PCI, without significantly increasing major bleeding events. nih.gov Another meta-analysis of 31 randomized trials involving over 20,000 patients found that tirofiban administration significantly reduces mortality and the composite of death or myocardial infarction compared with placebo. nih.gov
Systematic reviews have also played a crucial role in evaluating the evidence. A review of studies on tirofiban in patients with acute ischemic stroke treated with endovascular therapy suggested that tirofiban was effective in improving functional outcomes. nih.gov Another systematic review protocol has been developed to consolidate the current evidence on the effectiveness of tirofiban therapy for patients with ACS undergoing PCI. bmj.com These comprehensive reviews help to identify trends, resolve inconsistencies across individual studies, and inform clinical practice guidelines.
Efficacy Outcomes in Acute Coronary Syndromes
The clinical utility of this compound monohydrate is primarily defined by its ability to improve outcomes in patients with acute coronary syndromes. Efficacy has been assessed through its impact on reducing ischemic events and major adverse cardiovascular events.
Pivotal clinical trials and subsequent meta-analyses have consistently demonstrated the efficacy of tirofiban in reducing the incidence of key ischemic events.
In the PRISM-PLUS trial, the combination of tirofiban and heparin was associated with a significant reduction in the composite of death, myocardial infarction, or refractory ischemia at 7 and 30 days compared to heparin alone in patients with prior coronary artery bypass grafting. nih.gov Specifically, at 7 days, the incidence was 16.9% in the tirofiban plus heparin group versus 29.0% in the heparin-alone group. nih.gov At 30 days, the rates were 25.0% and 40.2%, respectively. nih.gov
The RESTORE trial also showed a reduction in adverse cardiac events. nih.govpharmacytimes.com At 2 days after angioplasty, the tirofiban group experienced a 38% relative reduction in the composite endpoint, and at 7 days, there was a 27% relative reduction. nih.gov A meta-analysis of randomized trials further solidified these findings, showing a significant reduction in mortality and the composite of death or myocardial infarction at 30 days with tirofiban compared to placebo. nih.gov Another meta-analysis focusing on patients with acute ischemic stroke found that tirofiban significantly reduced 3-month mortality. nih.gov
The impact of tirofiban on the broader composite outcome of Major Adverse Cardiovascular Events (MACEs) has been a key focus of clinical research. MACE typically includes endpoints such as death, myocardial infarction, stroke, and target vessel revascularization.
A meta-analysis of studies involving intracoronary administration of tirofiban in ACS patients undergoing PCI showed a significant reduction in MACE. nih.gov Another study retrospectively analyzing patients with ACS undergoing PCI found no significant difference in MACE events among different tirofiban dose groups, although higher doses were associated with increased bleeding. nih.gov
A study investigating the effects of different doses of tirofiban in conjunction with dual antiplatelet therapy for STEMI patients undergoing PCI found that high-dose tirofiban could reduce the occurrence of MACE. nih.gov This suggests that while tirofiban can positively impact MACE, the optimal dosing strategy to balance efficacy and safety remains an important consideration. A systematic review protocol has been established to further evaluate the effectiveness of tirofiban on preventing death and reinfarction in patients with ACS undergoing PCI. bmj.com
Comparison with Other Antiplatelet Agents (e.g., Abciximab)
Clinical research comparing this compound monohydrate with other antiplatelet agents, particularly the monoclonal antibody abciximab (B1174564), has been a central theme in determining its therapeutic standing, primarily in the context of percutaneous coronary intervention (PCI). Methodologies have ranged from randomized controlled trials (RCTs) to meta-analyses, often focusing on comparative efficacy and safety.
Early comparisons, such as in the TARGET trial, suggested that tirofiban was associated with a higher rate of the primary combined endpoint of death, nonfatal myocardial infarction (MI), or urgent target-vessel revascularization at 30 days compared to abciximab. jwatch.org Specifically, the tirofiban group had an endpoint rate of 7.6% versus 6.0% for abciximab. jwatch.org However, this trial utilized a low-bolus dose of tirofiban, which subsequent studies indicated might provide inadequate platelet inhibition. pcronline.com
Later research focused on a high-dose bolus (HDB) regimen of tirofiban (25 µg/kg). A meta-analysis published in 2010, which included trials with both low and high-dose regimens, found that while lower-dose tirofiban was less favorable than abciximab, high-dose tirofiban showed a similar efficacy profile. nih.govnih.gov At 30 days, there was no significant difference in mortality between tirofiban and abciximab. nih.govoup.com Another meta-analysis of eight prospective, randomized, placebo-controlled trials involving 14,644 patients undergoing PCI found that while both abciximab and the group of eptifibatide (B1663642) or tirofiban reduced the need for urgent revascularization, only abciximab was shown to reduce the incidence of myocardial infarction. nih.gov
A propensity score-matched study comparing HDB tirofiban with abciximab in primary PCI demonstrated no significant difference in mortality at 30 days (3.7% for HDB tirofiban vs. 3.2% for abciximab) or at three years (9.4% vs. 9.3%). pcronline.com The rates of stent thrombosis were also similar between the two groups. pcronline.com The MULTISTRATEGY study, a two-by-two factorial design trial, also found no significant difference in death or MI at three years between HDB tirofiban and abciximab in the setting of primary PCI. pcronline.com
The pharmacodynamic profiles of these agents have also been a subject of investigation. The COMPARE trial directly compared the platelet inhibitory effects of abciximab, eptifibatide, and two tirofiban regimens in patients with acute coronary syndromes undergoing PCI. ahajournals.org The study found that the tirofiban-RESTORE regimen resulted in significantly less inhibition of platelet aggregation in the early stages compared to abciximab and eptifibatide. ahajournals.org However, with continued infusion, the inhibitory effects of abciximab became more variable, while both tirofiban regimens and eptifibatide maintained marked inhibition of platelet aggregation at 4 and 12 hours. ahajournals.org
Comparative Efficacy of Tirofiban and Abciximab in PCI
| Study/Analysis | Tirofiban Regimen | Key Findings | Citation |
|---|---|---|---|
| TARGET Trial | Low-dose bolus | Higher rate of primary composite endpoint (death, MI, urgent revascularization) at 30 days compared to abciximab (7.6% vs. 6.0%). | jwatch.org |
| 2010 Meta-analysis | High-dose bolus | Similar efficacy to abciximab in reducing mortality and major adverse cardiovascular events. | nih.govnih.govoup.com |
| Propensity Score-Matched Study | High-dose bolus | No significant difference in mortality at 30 days or 3 years compared to abciximab. | pcronline.com |
| MULTISTRATEGY Study | High-dose bolus | No significant difference in death or MI at 3 years compared to abciximab. | pcronline.com |
| Meta-analysis (Brown et al.) | Tirofiban or Eptifibatide | Did not reduce myocardial infarction, unlike abciximab. | nih.gov |
Efficacy Outcomes in Ischemic Stroke and Endovascular Interventions
The application of tirofiban has extended beyond cardiology to the realm of cerebrovascular diseases, with research investigating its efficacy in improving outcomes for patients with ischemic stroke, particularly in the context of endovascular interventions.
A key area of investigation has been the impact of tirofiban on functional outcomes and the prevention of early neurological deterioration (END) in patients with acute ischemic stroke. The randomized TREND trial demonstrated that intravenous tirofiban administered for 72 hours was associated with a significant reduction in END compared to oral aspirin in patients with acute ischemic stroke. medscape.com The primary efficacy outcome, defined as an increase in the National Institutes of Health Stroke Scale (NIHSS) score of 4 or more points within 72 hours, occurred in 4.2% of the tirofiban group versus 13.2% of the aspirin group. medscape.comnih.gov A secondary endpoint, an increase in NIHSS score of 2 or more points, was also significantly reduced in the tirofiban group (11.7% vs. 23.6%). medscape.com However, this reduction in early deterioration did not translate into a statistically significant improvement in excellent functional outcomes (modified Rankin Scale [mRS] score of 0-1) at 90 days. medscape.comjwatch.org
In patients with branch atheromatous disease (BAD) who experience END after receiving intravenous alteplase (B1167726), rescue therapy with tirofiban has shown promise. frontiersin.org A study found that patients with BAD who received tirofiban after END had significantly better 90-day mRS scores compared to those who received standard treatment (79.41% with good mRS vs. 45%). frontiersin.org Furthermore, NIHSS scores were significantly lower at 24 hours, 48 hours, and 7 days after tirofiban treatment in this patient population. frontiersin.org Similarly, another study found that low-dose tirofiban in patients with END within 24 hours after intravenous thrombolysis was associated with neurological improvement at 3 months. ahajournals.org
Tirofiban has been evaluated for its potential to prevent arterial reocclusion and enhance reperfusion following endovascular therapy for acute ischemic stroke. Arterial reocclusion is a known complication that can undermine the benefits of successful initial reperfusion. nih.gov
One study investigating the use of tirofiban as a rescue therapy for intra-luminal thrombosis during endovascular thrombectomy found that successful reperfusion was achieved in 5 out of 7 patients after tirofiban injection, with no subsequent reocclusion. nih.gov In patients with residual stenosis after endovascular treatment for acute intracranial atherosclerotic stenosis-related occlusion (ICAS-O), low-dose tirofiban was associated with a lower reocclusion rate (10.4% vs. 32.6%) and a higher rate of favorable functional outcomes compared to those who did not receive tirofiban. bohrium.com
However, the efficacy of tirofiban in preventing early re-occlusion is not universally established. An observational study based on a registry of acute ischemic stroke patients treated with endovascular therapy found that adjunct tirofiban did not significantly prevent early re-occlusion within 7 days post-treatment (8.0% in the tirofiban group vs. 9.1% in the non-tirofiban group). ahajournals.org Despite this, the study did find that more subjects treated with tirofiban achieved independent walking ability at 3 months. ahajournals.org
More recently, a post hoc analysis of the RESCUE BT randomized clinical trial revealed that intravenous tirofiban administered before endovascular thrombectomy was associated with an increased rate of first-pass successful reperfusion (FPSR) in patients with acute ischemic stroke due to large-vessel occlusion. medicaldialogues.inahajournals.org FPSR was achieved in 30.5% of patients treated with tirofiban compared to 23.5% in the placebo group, and this was associated with reduced 90-day levels of disability. medicaldialogues.inahajournals.org
The efficacy of tirofiban may vary depending on the underlying cause of the ischemic stroke. Research has specifically explored its role in large artery atherosclerosis (LAA) and branch atheromatous disease (BAD).
In patients with LAA undergoing endovascular therapy, tirofiban has been associated with improved functional outcomes, particularly in those with anterior circulation strokes and major strokes. frontiersin.org A meta-analysis highlighted that adjuvant intravenous tirofiban for LAA patients undergoing endovascular thrombectomy was associated with improved functional outcomes and lower mortality rates. nih.gov Furthermore, a study focusing on LAA patients who achieved ideal reperfusion after endovascular treatment found that tirofiban showed potential benefits for those with higher NIHSS scores, especially those with scores greater than 13. nih.gov
For patients with BAD, a condition prone to early neurological deterioration, tirofiban is being investigated as a potential therapeutic option. nih.govnih.gov As mentioned earlier, rescue therapy with tirofiban in BAD patients with END after thrombolysis has been shown to significantly improve functional outcomes. frontiersin.org The ongoing STRATEGY trial is a multicenter, randomized, placebo-controlled trial designed to explore the efficacy and safety of combining tirofiban with aspirin for preventing recurrence and END in patients with perforating artery territory infarction caused by BAD. bmj.com
Efficacy of Tirofiban in Ischemic Stroke Subtypes
| Stroke Subtype | Intervention Context | Key Findings | Citation |
|---|---|---|---|
| Large Artery Atherosclerosis (LAA) | Endovascular Therapy | Associated with superior clinical outcomes in anterior circulation and major stroke patients. | frontiersin.org |
| Large Artery Atherosclerosis (LAA) | Endovascular Thrombectomy | Adjuvant intravenous tirofiban improved functional outcomes and lowered mortality. | nih.gov |
| Large Artery Atherosclerosis (LAA) | Ideal Reperfusion after EVT | Potential benefits for patients with higher NIHSS scores (>13). | nih.gov |
| Branch Atheromatous Disease (BAD) | Rescue therapy after END post-thrombolysis | Significantly improved 90-day mRS scores and lowered NIHSS scores. | frontiersin.org |
| Perforating Artery Infarction (PAI) due to BAD | Combination with Aspirin | Ongoing STRATEGY trial to assess prevention of recurrence and END. | bmj.com |
Efficacy in Percutaneous Coronary Intervention (PCI) Settings
This compound monohydrate serves as a crucial adjunctive therapy in patients undergoing percutaneous coronary intervention (PCI), particularly in the setting of acute coronary syndromes (ACS). gloshospitals.nhs.uk Its primary role is to inhibit platelet aggregation, thereby reducing the risk of thrombotic complications during and after the procedure. oup.com
A comprehensive meta-analysis of randomized trials demonstrated that adjunctive tirofiban, when compared with placebo, significantly reduced mortality and the composite outcome of death or myocardial infarction in patients with ACS or those undergoing PCI. nih.govnih.govoup.com The number-needed-to-treat to prevent one death or MI at 30 days was 40. nih.gov This benefit was observed in patients with both ST-segment elevation myocardial infarction (STEMI) and non-ST-elevation ACS (NSTE-ACS). researchgate.net
The efficacy of tirofiban as an adjunctive therapy is influenced by the dosing regimen. oup.com The TARGET trial, which used a low-dose bolus, found tirofiban to be less effective than abciximab. jwatch.org However, subsequent studies and meta-analyses focusing on a high-dose bolus (25 µg/kg) regimen found that tirofiban had a similar efficacy to abciximab in terms of major adverse cardiovascular events. pcronline.comnih.gov
The use of tirofiban in conjunction with other antithrombotic agents, such as aspirin and clopidogrel (B1663587), is standard practice in PCI. nih.gov The benefits of tirofiban have been observed even in the era of dual antiplatelet therapy. nih.gov
Prevention of Thrombotic Complications and In-Stent Thrombosis
This compound monohydrate plays a crucial role in the prevention of thrombotic complications, particularly in the context of percutaneous coronary intervention (PCI) and acute coronary syndromes (ACS). nih.govnih.gov Its mechanism of action, the inhibition of the glycoprotein (B1211001) IIb/IIIa receptor, is central to its efficacy in preventing platelet aggregation and thrombus formation. nih.gov Clinical research has focused on its ability to mitigate the risk of thrombotic events, including the life-threatening complication of in-stent thrombosis (IST).
In-stent thrombosis is a serious complication that can occur after the placement of a stent in a coronary artery, often leading to myocardial infarction and having a high mortality rate. anatoljcardiol.com Research has explored the utility of tirofiban in both preventing and treating this condition.
A retrospective, single-center study utilizing the prospective ARTISTA Registry investigated the efficacy and safety of tirofiban compared to aspirin in patients with acute ischemic stroke undergoing emergent carotid artery stenting (eCAS). The study included 181 patients, with 78 receiving tirofiban and 103 receiving aspirin. The primary efficacy outcome, the rate of in-stent thrombosis within 24 hours, was significantly lower in the tirofiban group (1.3%) compared to the aspirin group (9.4%). nih.gov
Table 1: Tirofiban vs. Aspirin in Preventing In-Stent Thrombosis in eCAS Patients
| Outcome | Tirofiban Group (n=78) | Aspirin Group (n=103) | Adjusted Odds Ratio (aOR) | p-value |
|---|---|---|---|---|
| In-Stent Thrombosis | 1 (1.3%) | 9 (9.4%) | 0.11 | 0.048 |
| Symptomatic Intracranial Hemorrhage | 2 (2.6%) | 12 (11.7%) | 0.16 | 0.034 |
Data from a retrospective single-center study of the prospective ARTISTA Registry. nih.gov
Furthermore, a prospective, multicenter, open-label, randomized clinical trial in China (ChiCTR2000031935) assessed the impact of adjuvant intravenous tirofiban before stenting for symptomatic high-grade intracranial atherosclerotic stenosis. The study enrolled 200 participants, with 100 in the tirofiban group and 100 in the control group (no tirofiban). The results demonstrated a significantly lower incidence of acute stent thrombosis (AST) in the tirofiban group. neurology.org
Table 2: Efficacy of Adjuvant Tirofiban in Preventing Acute Stent Thrombosis
| Outcome | Tirofiban Group (n=100) | Control Group (n=100) | Adjusted Odds Ratio (aOR) | p-value |
|---|---|---|---|---|
| Acute Stent Thrombosis | 4 (4.0%) | 14 (14.0%) | 0.25 | 0.02 |
Data from the ChiCTR2000031935 clinical trial. neurology.org
These studies provide evidence for the efficacy of tirofiban in reducing the incidence of in-stent thrombosis. The use of tirofiban, particularly as a pretreatment before stenting, appears to be a valuable strategy in preventing thrombotic complications in high-risk patients. neurology.org
Influence of Pre-hospital Initiation and Dosing Regimens
The timing of administration and the dosing of this compound monohydrate are critical factors that can influence its therapeutic efficacy. Research has investigated the benefits of pre-hospital initiation of tirofiban, particularly in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (pPCI).
The On-TIME 2 (Ongoing Tirofiban In Myocardial Infarction Evaluation 2) trial was a randomized, double-blind, European clinical trial designed to evaluate the benefits of pre-hospital initiation of a high-dose bolus of tirofiban. pcronline.com The trial randomized 984 STEMI patients to receive either pre-hospital tirofiban or standard care alone. nih.gov A key finding from a pooled analysis of the On-TIME 2 trial was that early, pre-hospital administration of high-dose bolus tirofiban in STEMI patients resulted in a reduction of major adverse cardiac events (MACE) at 30 days. jacc.org A post-hoc analysis of the trial also found that pre-hospital tirofiban was independently associated with a higher rate of aborted myocardial infarction. oup.com
In contrast, the AGIR-2 study, which randomized 320 STEMI patients to receive high-dose bolus tirofiban either in the ambulance or in the catheterization laboratory, found no difference in the primary endpoint of TIMI III flow at initial angiography. jacc.org
The dosing regimen of tirofiban has also been a subject of clinical investigation. A study involving 158 diabetic patients with acute myocardial infarction (AMI) undergoing emergency PCI compared a standard-dose tirofiban group, a half-dose tirofiban group, and a control group (no tirofiban), all on a background of dual antiplatelet therapy with aspirin and ticagrelor (B1683153). The study found that both standard-dose and half-dose tirofiban effectively improved TIMI flow and myocardial tissue perfusion compared to the control group. However, the incidence of severe and moderate bleeding was significantly higher in the standard-dose group. nih.gov
Table 3: Efficacy and Bleeding Outcomes of Different Tirofiban Dosing Regimens in Diabetic AMI Patients
| Outcome | Control Group (n=53) | Half-Dose Tirofiban (n=53) | Standard-Dose Tirofiban (n=52) | p-value |
|---|---|---|---|---|
| MACE Incidence | ||||
| Reinfarction | 5 (9.4%) | 1 (1.9%) | 1 (1.9%) | <0.05 |
| Post-infarction Angina | 7 (13.2%) | 2 (3.8%) | 2 (3.8%) | <0.05 |
| Severe Arrhythmia | 6 (11.3%) | 1 (1.9%) | 2 (3.8%) | <0.05 |
| Heart Failure | 8 (15.1%) | 2 (3.8%) | 3 (5.8%) | <0.05 |
| Bleeding Incidence | ||||
| Severe Bleeding | 0 (0%) | 1 (1.9%) | 4 (7.7%) | <0.05 (B vs A, B vs C) |
| Moderate Bleeding | 1 (1.9%) | 2 (3.8%) | 6 (11.5%) | <0.05 (B vs A, B vs C) |
Data from a study on diabetic patients with AMI undergoing emergency PCI. MACE: Major Adverse Cardiac Events. A: Control, B: Standard-Dose, C: Half-Dose. nih.gov
These findings suggest that while pre-hospital initiation of high-dose tirofiban may offer clinical benefits in STEMI patients, the optimal dosing regimen, especially in combination with other potent antiplatelet agents, requires careful consideration to balance efficacy and bleeding risk. jacc.orgnih.gov
Adverse Event Mechanisms and Management in Tirofiban Hydrochloride Monohydrate Therapy
Pathogenesis of Bleeding Complications
Tirofiban (B1683177) hydrochloride monohydrate, a non-peptide antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, is utilized for its antiplatelet effects in certain cardiovascular conditions. tandfonline.com However, its mechanism of action inherently increases the risk of bleeding. patsnap.com
Risk Factors for Hemorrhage
Bleeding is the most frequently reported adverse event associated with tirofiban therapy. nih.gove-lactancia.org While often mild, such as mucocutaneous or catheterization-site bleeding, more severe instances like gastrointestinal, retroperitoneal, and intracranial hemorrhage have occurred. patsnap.come-lactancia.org Several factors can heighten the risk of bleeding complications during tirofiban treatment.
Identified risk factors for major bleeding in patients undergoing percutaneous coronary intervention (PCI) include:
Older age nih.gov
Female sex nih.gov
Chronic renal insufficiency nih.govnih.gov
Use of an intra-aortic balloon pump nih.gov
Concomitant use of other medications that affect hemostasis, such as heparin and other antiplatelet agents e-lactancia.orgnih.gov
A retrospective study identified elevated creatinine (B1669602) levels as a factor associated with a significant drop in hemoglobin, indicating a higher bleeding risk. nih.gov It is recommended to exercise caution when administering tirofiban to patients with certain pre-existing conditions, including active internal bleeding, a history of bleeding or clotting disorders, or recent major surgery or injury. mayoclinic.org
Cerebral Hemorrhage and Parenchymal Hemorrhage Rates in Stroke Trials
The use of tirofiban in the context of acute ischemic stroke has been investigated in several clinical trials, with a key focus on the risk of cerebral and parenchymal hemorrhage.
The SaTIS (Safety of Tirofiban in acute Ischemic Stroke) trial, a multicenter, placebo-controlled study, randomized 260 patients with acute ischemic stroke to receive either intravenous tirofiban or a placebo. The primary endpoint was the rate of cerebral bleeding. The results showed no significant difference in the rates of cerebral hemorrhagic transformation or parenchymal hemorrhage between the two groups. ahajournals.org
Another study, the RESCUE BT trial , randomized 948 patients undergoing endovascular thrombectomy for acute ischemic stroke to receive either tirofiban or a placebo. This trial found a higher incidence of symptomatic intracranial hemorrhage (sICH) in the tirofiban group (9.7%) compared to the placebo group (6.4%), although this difference did not reach statistical significance. jwatch.org
A meta-analysis of seven studies involving 1,176 patients with acute ischemic stroke found that the incidence of sICH was 9.8% in the tirofiban group and 9.7% in the non-tirofiban group, with the difference not being statistically significant. frontiersin.org Similarly, the incidence of any intracranial hemorrhage (ICH) was not significantly different between the groups. frontiersin.org
The TREND trial, a randomized trial in China, evaluated intravenous tirofiban versus oral aspirin (B1665792) in patients with acute noncardioembolic ischemic stroke. Notably, there were no cases of symptomatic intracerebral hemorrhage in either treatment group. tctmd.com
A more recent trial in China, the ESCAPIST trial, also reported a low rate of sICH (0.6%) in both the tirofiban and control groups. nih.gov
The table below summarizes the findings from these key stroke trials.
Interactive Data Table: Hemorrhagic Events in Tirofiban Stroke Trials
| Trial | Number of Patients | Tirofiban Group Hemorrhage Rate | Control/Placebo Group Hemorrhage Rate | Key Findings |
| SaTIS | 260 | Not significantly different from placebo | Not significantly different from tirofiban | No increased risk of cerebral or parenchymal hemorrhage with tirofiban. ahajournals.org |
| RESCUE BT | 948 | 9.7% (sICH) | 6.4% (sICH) | Higher incidence of sICH with tirofiban, but not statistically significant. jwatch.org |
| Meta-analysis | 1176 | 9.8% (sICH) | 9.7% (sICH) | No statistically significant difference in sICH or ICH rates. frontiersin.org |
| TREND | 426 | 0% (sICH) | 0% (sICH) | No symptomatic intracerebral hemorrhages in either group. tctmd.com |
| ESCAPIST | 380 | 0.6% (sICH) | 0.6% (sICH) | Low and equal rates of sICH in both groups. nih.gov |
Tirofiban-Induced Thrombocytopenia
Tirofiban-induced thrombocytopenia (TIT) is a recognized, though uncommon, adverse effect of treatment. nih.gov
Proposed Immune-Mediated Pathogenesis and Antibody Formation
The prevailing hypothesis for the pathogenesis of TIT is an immune-mediated reaction involving drug-dependent antibodies. nih.govtandfonline.comnih.gov It is believed that tirofiban can induce conformational changes in the GP IIb/IIIa receptor on platelets, creating new antigens. nih.gov These newly formed antigens are then recognized by pre-existing, naturally occurring antibodies or by antibodies developed after prior exposure to the drug. remedypublications.comclinmedjournals.org
These drug-dependent antibodies bind to the GP IIb/IIIa complex only in the presence of tirofiban, leading to the destruction of platelets and a subsequent rapid decrease in platelet count. nih.govremedypublications.com Studies have identified the presence of strong drug-dependent antibodies in patients who develop acute thrombocytopenia after receiving tirofiban. ashpublications.org These antibodies appear to recognize multiple epitopes on the GP IIb/IIIa complex when it is bound to tirofiban. ashpublications.org
Clinical Presentation and Severity Classification (Mild, Severe, Profound)
Tirofiban-induced thrombocytopenia typically develops within the first 24 hours of treatment. tandfonline.comnih.gov In some instances, it can occur as rapidly as within 30 minutes to a few hours after administration. remedypublications.com Clinical manifestations can range from asymptomatic to severe bleeding. nih.govcadrj.com Some patients may experience symptoms such as chills, fever, and hypotension. frontiersin.org
The severity of TIT is generally classified based on the platelet count: nih.govicrjournal.com
Mild thrombocytopenia: Platelet count between 50 and 100 × 10⁹/L.
Severe thrombocytopenia: Platelet count less than 50 × 10⁹/L.
Profound thrombocytopenia: Platelet count less than 20 × 10⁹/L.
In clinical trials, the incidence of severe thrombocytopenia with tirofiban has been reported to be between 0.1% and 0.5%. nih.gov
Management Strategies for Thrombocytopenia
The primary and most critical step in managing TIT is the immediate discontinuation of the drug. nih.govremedypublications.com Following cessation of tirofiban, platelet counts typically begin to recover and often return to normal within a few days with supportive care. tandfonline.comnih.gov
Management strategies are guided by the severity of thrombocytopenia and the presence of bleeding:
Supportive Care: For most cases, supportive care is sufficient after stopping the infusion. tandfonline.com
Platelet Transfusions: Platelet transfusions are recommended for patients with profound thrombocytopenia, especially in the presence of active or life-threatening bleeding. tandfonline.comfrontiersin.org However, their effectiveness may be limited while tirofiban is still in circulation. tandfonline.com
Corticosteroids and Immunoglobulins: In cases of persistent or severe thrombocytopenia, the use of corticosteroids or intravenous immunoglobulins may be considered. tandfonline.comnih.govremedypublications.com
Fibrinogen Supplementation: For patients with persistent major bleeding, fibrinogen supplementation with cryoprecipitate or fresh frozen plasma might be an option. tandfonline.com
It is crucial to monitor platelet counts regularly during tirofiban therapy, particularly within the first few hours of treatment, to allow for early detection and prompt management of thrombocytopenia. tandfonline.com
Other Relevant Adverse Reactions and Their Underlying Mechanisms
Allergic and Anaphylactic Reactions
Allergic and anaphylactic reactions to Tirofiban hydrochloride monohydrate are considered rare but serious adverse events. nih.gov These hypersensitivity reactions can manifest on the first day of infusion, during the initial treatment course, or upon readministration of the drug. fda.gov
The spectrum of allergic responses includes urticaria (hives), and in more severe cases, anaphylaxis. nih.govnih.gov Symptoms of a severe allergic reaction can include difficulty breathing, swelling of the face or throat, and hives. patsnap.com Some of these severe allergic reactions have been associated with profound thrombocytopenia, with platelet counts dropping to less than 10,000/mm³. fda.govnih.gov In some instances, nonspecific symptoms like chills, fever, dyspnea, and palpitations have preceded the onset of thrombocytopenia, suggesting an immune-related response. nih.govnih.gov
The underlying immunological mechanism of these reactions has not been definitively established. nih.gov However, the prevailing hypothesis points towards an immune-mediated etiology, similar to that of tirofiban-induced thrombocytopenia. nih.gov It is thought that tirofiban may act as an antigen or induce a conformational change in the platelet glycoprotein IIb/IIIa receptor, creating a new epitope that is recognized by specific antibodies. nih.govnih.gov This can trigger a type I hypersensitivity reaction. The presence of pre-existing, naturally occurring antibodies in some individuals might explain why these reactions can occur even on first exposure to the drug. nih.gov
Gastrointestinal Disturbances and Cardiovascular Effects (e.g., Hypotension)
Among cardiovascular effects, hypotension has been noted in some patients receiving tirofiban. nih.govfrontiersin.org In one reported case, a patient experienced severe hypotension requiring vasopressor treatment within 30 minutes of starting the tirofiban infusion, which was also associated with the development of severe thrombocytopenia. ashpublications.org The exact mechanism of tirofiban-induced hypotension is not fully clear, but it may be linked to the acute systemic reaction in sensitized individuals, potentially as part of a broader hypersensitivity or anaphylactic response. frontiersin.orgnih.gov Other reported cardiovascular side effects include bradycardia (slow heart rate). rxlist.com
Renal Impairment Exacerbation and Monitoring
The kidneys play a crucial role in the clearance of this compound monohydrate from the body. fda.gov Approximately 80% of the drug's metabolism and excretion occurs via the renal system. nih.gov Consequently, patients with pre-existing renal impairment are at an increased risk of adverse effects due to reduced drug clearance and higher plasma concentrations. fda.govnih.gov
In patients with moderate to severe renal insufficiency (creatinine clearance <60 mL/min), the plasma clearance of tirofiban is significantly decreased. fda.gov This can lead to an accumulation of the drug, potentiating its antiplatelet effect and thereby increasing the risk of bleeding complications. nih.gov Studies have shown that the prognostic benefits of tirofiban are limited in patients with impaired renal function, whereas it is considered safe and effective in those with normal renal function. nih.govnih.gov
Therefore, careful monitoring of renal function is essential for patients undergoing tirofiban therapy. patsnap.com It is recommended to assess renal function prior to initiating treatment. For patients with severe renal impairment, a dose reduction is typically required to mitigate the risk of drug accumulation and associated adverse events. drugs.comglobalrph.com Close monitoring for signs of bleeding is particularly important in this patient population. nih.gov
Drug Interactions and Pharmacological Considerations of Tirofiban Hydrochloride Monohydrate
Interactions with Antiplatelet Agents and Anticoagulants
The primary and most significant drug interactions with tirofiban (B1683177) involve other agents that inhibit platelet function or coagulation, leading to synergistic effects on antithrombosis and an increased risk of bleeding. nih.govdrugs.comrxlist.com
Tirofiban exhibits pharmacodynamic synergism when administered with oral antiplatelet agents like aspirin (B1665792) and clopidogrel (B1663587). drugbank.comnih.gov While aspirin inhibits thromboxane (B8750289) A2 synthesis and clopidogrel blocks the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, tirofiban blocks the final common pathway of platelet aggregation by inhibiting the GP IIb/IIIa receptor. drugbank.comfrontiersin.org This multi-faceted blockade of platelet activation and aggregation pathways results in a more potent antiplatelet effect than can be achieved with any single agent.
Research findings have highlighted the clinical implications of this synergism:
A meta-analysis of six randomized controlled trials involving over 1400 patients with ST-elevation myocardial infarction (STEMI) found that the routine use of tirofiban with aspirin and clopidogrel before primary percutaneous coronary intervention (PCI) significantly decreased major adverse cardiovascular events. nih.gov
Studies have shown that in patients with a poor response to standard oral antiplatelet therapy, intensifying treatment with tirofiban can reduce the incidence of myocardial infarction following elective coronary intervention. ahajournals.org
Interestingly, one study in a mini-swine model of acute myocardial infarction suggested that tirofiban was highly effective in attenuating myocardial no-reflow, whereas the combination of aspirin and clopidogrel was not. nih.gov The authors proposed that this benefit from tirofiban might stem from endothelial protection in addition to its potent platelet inhibition. nih.gov
The combination of tirofiban with dual antiplatelet therapy (DAPT) is a cornerstone in the management of high-risk acute coronary syndrome (ACS) patients, particularly those undergoing PCI. nih.govfrontiersin.org
The co-administration of tirofiban with anticoagulants such as warfarin, unfractionated heparin (UFH), and low-molecular-weight heparin (LMWH) significantly increases the risk of bleeding. rxlist.comchemeurope.comintermountainhealthcare.orgmims.com This is an expected consequence of concurrent potent antiplatelet therapy and anticoagulation, which affects both primary and secondary hemostasis.
Clinical studies and prescribing information consistently warn that bleeding is the most common complication of tirofiban therapy, and this risk is amplified by concomitant anticoagulant use. drugs.comrxlist.com
The risk extends to various types of bleeding, including at the arterial access site for cardiac catheterization, as well as systemic bleeding such as gastrointestinal, retroperitoneal, and intracranial hemorrhage. drugs.comchemeurope.com
A study evaluating bleeding complications in ACS patients receiving tirofiban alongside DAPT (including clopidogrel, ticagrelor (B1683153), or prasugrel) found that while the bleeding rates were similar between the different P2Y12 inhibitors, close monitoring is recommended, especially in patients with higher creatinine (B1669602) levels. nih.govresearchgate.net
The concomitant use of tirofiban with other anticoagulants like apixaban (B1684502) or thrombolytics such as alteplase (B1167726) also increases the risk of bleeding. drugbank.com
The decision to use tirofiban with anticoagulants requires a careful assessment of the patient's ischemic risk versus their bleeding risk. chemeurope.com
Heparin is almost invariably co-administered with tirofiban in the setting of ACS and PCI. intermountainhealthcare.orgfda.gov While this combination is therapeutic for preventing thrombosis, their interaction has nuanced effects on platelet inhibition.
Studies have explored the pharmacodynamic relationship between tirofiban and heparin:
The addition of heparin to tirofiban therapy does not significantly alter the percentage of patients achieving greater than 70% inhibition of platelet aggregation (IPA). fda.gov However, it does increase the average bleeding time. fda.gov
One study comparing the co-administration of tirofiban with either LMWH (enoxaparin) or UFH found that the combination with enoxaparin resulted in less variability and a trend towards greater inhibition of platelet aggregation. nih.gov
For a given level of platelet aggregation inhibition, the bleeding time was less prolonged with the tirofiban-enoxaparin combination compared to the tirofiban-UFH combination. nih.govresearchgate.net
In patients with ACS, therapy with the combination of tirofiban and heparin resulted in lower serum troponin I levels compared to heparin alone, suggesting reduced myocardial injury. nih.gov
These findings suggest that while heparin is a necessary component of combination therapy, the choice between UFH and LMWH may influence the pharmacodynamic profile and bleeding risk. nih.govresearchgate.net
Pharmacokinetic Interactions with Other Medications
Tirofiban's pharmacokinetic profile is notable for its primary route of elimination through the kidneys. fda.gov This characteristic is the basis for its most significant pharmacokinetic interactions.
Renal Impairment: The plasma clearance of tirofiban is significantly reduced in patients with renal insufficiency. fda.gov In individuals with a creatinine clearance below 30 mL/min, including those on hemodialysis, plasma clearance can be decreased by more than 50%. fda.gov This impairment necessitates dose adjustments to avoid excessive drug accumulation and an increased risk of bleeding. drugs.com
Drug-Excretion Interactions: Tirofiban is primarily excreted unchanged in the urine and feces. fda.gov Therefore, drugs that affect renal excretion could potentially alter tirofiban plasma levels. For instance, a drug like amiloride (B1667095) may increase the excretion rate of tirofiban, potentially leading to lower serum levels and reduced efficacy. drugbank.com Conversely, numerous drugs for which excretion may be decreased by tirofiban could result in higher serum levels of those co-administered drugs. drugbank.com Examples include allopurinol, alprazolam, and amikacin. drugbank.com However, the clinical significance of many of these potential interactions has not been extensively studied.
No significant pharmacokinetic interactions have been noted based on sex, race, age, or mild to moderate hepatic impairment. fda.gov Tirofiban does not inhibit the major cytochrome P450 enzymes, suggesting a low potential for metabolic drug-drug interactions.
Considerations for Combination Therapy Regimens
The use of tirofiban in combination therapy regimens, typically involving dual antiplatelet agents and an anticoagulant, is standard practice in the management of NSTE-ACS. nih.govintermountainhealthcare.org The primary goal is to achieve potent and rapid inhibition of thrombotic processes to prevent ischemic events. nih.gov
Key considerations for these complex regimens include:
Balancing Efficacy and Safety: The main challenge is to balance the antithrombotic benefits against the increased risk of bleeding. nih.gov The choice of agents (e.g., clopidogrel vs. ticagrelor/prasugrel, UFH vs. LMWH) and the timing of their administration can influence this balance. nih.govanatoljcardiol.com
Patient-Specific Factors: Patient characteristics such as age, renal function, and baseline bleeding risk are crucial in tailoring therapy. chemeurope.comresearchgate.net For example, patients with impaired renal function require a dose reduction of tirofiban. drugs.com
Procedural Context: In the context of PCI, tirofiban is used to mitigate periprocedural thrombotic complications. ahajournals.org The duration of the infusion may be adjusted based on the P2Y12 inhibitor used and the time until it achieves its clinical effect. intermountainhealthcare.org
Bridging Therapy: In specific surgical scenarios, such as coronary endarterectomy combined with coronary artery bypass grafting, tirofiban is being investigated as a potential bridging therapy before starting DAPT, with the hypothesis that it may reduce thrombosis without significantly increasing bleeding. nih.gov
Below is a table summarizing the key interactions and clinical considerations for tirofiban combination therapy.
| Interacting Drug Class | Specific Agents | Type of Interaction | Clinical Consideration |
| Antiplatelet Agents | Aspirin, Clopidogrel, Ticagrelor, Prasugrel | Pharmacodynamic Synergism | Enhanced anti-thrombotic effect. drugbank.comnih.govahajournals.org Standard of care in ACS/PCI, but monitor for bleeding. nih.gov |
| Anticoagulants | Warfarin, Heparin (UFH, LMWH), Apixaban | Pharmacodynamic | Significantly increased risk of major and minor bleeding. drugs.comrxlist.comchemeurope.com Requires careful patient selection and monitoring. |
| Thrombolytics | Alteplase | Pharmacodynamic | Increased risk of bleeding. drugbank.com |
Mechanisms of Response and Resistance to Tirofiban Hydrochloride Monohydrate
Poor Responsiveness to Oral Antiplatelet Agents and Tirofiban (B1683177) Hydrochloride Monohydrate Efficacy
Poor responsiveness to oral antiplatelet agents, such as aspirin (B1665792) and clopidogrel (B1663587), is a significant clinical concern as it has been linked to an increased risk of thrombotic events, particularly after coronary angioplasty. ahajournals.orgnih.gov Patients who exhibit high on-treatment platelet reactivity (HPR) despite dual antiplatelet therapy are at a higher risk for adverse outcomes. uscjournal.com
Tirofiban hydrochloride monohydrate has demonstrated efficacy in patients who are poor responders to standard oral antiplatelet therapy. ahajournals.orgnih.gov A landmark study, the 3T/2R (Tailoring Treatment with Tirofiban in patients showing Resistance to aspirin and/or Resistance to clopidogrel) trial, investigated the use of tirofiban in patients identified as poor responders to aspirin, clopidogrel, or both. nih.gov The results showed that intensifying platelet inhibition with tirofiban in these patients led to a significant reduction in periprocedural myocardial infarction following elective coronary intervention. ahajournals.orgnih.gov
Specifically, the 3T/2R study found that triple antiplatelet therapy, including a tailored infusion of tirofiban, resulted in an approximately 40% reduction in the incidence of periprocedural myocardial infarction compared to standard care in poor responders. nih.gov This benefit was observed in patients who were poor responders to aspirin, clopidogrel, or both, and the positive effect was maintained at 30-day follow-up with a reduction in major adverse cardiovascular events. ahajournals.orgnih.govnih.gov
The following table summarizes the key findings from a study on the effect of tirofiban in patients with poor response to oral antiplatelet agents.
| Outcome | Tirofiban Group | Placebo Group | Relative Risk (95% CI) | P-value |
|---|---|---|---|---|
| Troponin I/T elevation ≥3 times ULN | 20.4% | 35.1% | 0.58 (0.39-0.88) | 0.009 |
| Major Adverse Cardiovascular Events (30 days) | 3.8% | 10.7% | - | 0.031 |
Data from the 3T/2R Investigators study. nih.gov
Molecular Mechanisms Subtending Hyporesponsiveness
The molecular mechanisms underlying hyporesponsiveness to antiplatelet agents are complex and multifactorial. nih.gov For oral agents like clopidogrel, a significant factor is genetic variability in the enzymes responsible for its metabolic activation. uscjournal.com Clopidogrel is a prodrug that requires conversion to its active metabolite by cytochrome P450 (CYP) enzymes, particularly CYP2C19. nih.gov Genetic polymorphisms in the CYP2C19 gene can lead to reduced enzyme activity, resulting in lower levels of the active metabolite and consequently, diminished platelet inhibition. nih.govuscjournal.com
In contrast, this compound monohydrate is a non-peptide, reversible antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor. patsnap.comdrugbank.comnih.gov It directly blocks the final common pathway of platelet aggregation by preventing fibrinogen from binding to the GP IIb/IIIa receptors on activated platelets. patsnap.com This direct mechanism of action bypasses the metabolic activation pathways that contribute to the variability seen with clopidogrel. patsnap.com
While the primary mechanism of tirofiban is well-understood, the reasons for any remaining inter-individual variability in its effect are less clear. Some research suggests that polymorphisms in the genes encoding the GP IIb/IIIa receptor itself, such as the PlA2 polymorphism of GP IIIa, could potentially modulate the response to GP IIb/IIIa inhibitors. rcsi.com However, studies have not consistently shown a strong association between these polymorphisms and the response to tirofiban. rcsi.com Other factors that could contribute to variability include differences in baseline platelet reactivity and the presence of other medical conditions. nih.gov
Stratification of Patients Based on Antiplatelet Responsiveness
The significant inter-individual variability in response to antiplatelet therapy has led to the concept of personalized or tailored antiplatelet therapy. uscjournal.comnih.gov This approach involves stratifying patients based on their level of platelet reactivity to guide the selection and intensity of antiplatelet treatment. uscjournal.comnih.gov
Point-of-care assays are available to assess platelet function and identify patients with high on-treatment platelet reactivity (HPR) who may be poor responders to standard oral antiplatelet therapy. nih.gov The 3T/2R study successfully used such an assay to identify and randomize patients who were poor responders to aspirin and/or clopidogrel. ahajournals.orgnih.gov
The results of this and other studies support the strategy of intensifying antiplatelet therapy in patients identified as poor responders. ahajournals.orgnih.gov For instance, in patients with HPR undergoing PCI, the addition of a potent intravenous agent like tirofiban can provide the necessary level of platelet inhibition to reduce the risk of ischemic events. ahajournals.orgnih.gov
A mechanistic substudy of the 3T/2R trial confirmed that poor responders to oral antiplatelet agents achieve levels of platelet inhibition with tirofiban that are comparable to those seen in full responders. jacc.org This provides a strong rationale for the use of tirofiban in this patient population.
The following table illustrates the platelet inhibition achieved with tirofiban in patients stratified by their responsiveness to oral antiplatelet agents.
| Patient Group | Platelet Inhibition with Tirofiban | P-value |
|---|---|---|
| Full Responders to Oral Antiplatelet Agents | Full Response (PI >90%) in 93% | 0.9 |
| Poor Responders to Oral Antiplatelet Agents | Full Response (PI >90%) in 90% |
Data from a substudy of the 3T/2R trial. jacc.org
This demonstrates that tirofiban provides a consistent and high level of platelet inhibition, regardless of the patient's initial response to oral antiplatelet medications. jacc.org This predictability is a key advantage in the management of high-risk cardiovascular patients.
Analytical and Synthetic Research Aspects of Tirofiban Hydrochloride Monohydrate
Impurity Profiling and Characterization
The control of impurities in pharmaceutical substances is a critical issue. The manufacturing process and degradation can lead to the presence of various impurities that may affect the efficacy and safety of the final drug product.
Identification of Synthetic Impurities (e.g., Impurity A, Impurity C, Tirofiban (B1683177) Cyclohexyl Impurity)
Several synthetic impurities of tirofiban have been identified and characterized. Among these are Impurity A, Impurity C, and Tirofiban Cyclohexyl Impurity. researchgate.netsincopharmachem.com
Impurity A , chemically known as (S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid, is a potential impurity. veeprho.com
Impurity C has also been identified as a synthetic impurity. researchgate.netsincopharmachem.com
Tirofiban Cyclohexyl Impurity is another known process-related impurity. sincopharmachem.com
The presence of these and other impurities, such as Tirofiban Impurity B, is often monitored using advanced analytical techniques. researchgate.netsincopharmachem.com A study reported the identification of an N-oxide derivative (Impurity B) as a major unknown degradation impurity during oxidative degradation. researchgate.netnih.gov
A comprehensive list of potential impurities is often required for regulatory purposes and includes a range of related substances. A variety of tirofiban impurities are commercially available as reference standards for analytical testing. sincopharmachem.compharmaffiliates.com
Table 1: Identified Synthetic Impurities of Tirofiban
| Impurity Name | Chemical Name/Description |
|---|---|
| Impurity A | (S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic Acid veeprho.com |
| Impurity B | N-oxide derivative researchgate.netnih.gov |
| Impurity C | A known synthetic impurity researchgate.netsincopharmachem.com |
| Tirofiban Cyclohexyl Impurity | A process-related impurity sincopharmachem.com |
Degradation Products and Their Formation Pathways
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that could form under various stress conditions.
Tirofiban hydrochloride has been shown to be susceptible to degradation under certain conditions. It is relatively stable under oxidative and thermal stress but degrades when exposed to UVA light and acidic conditions. scielo.org.coresearchgate.netresearchgate.net
Acid and Base Hydrolysis: Under both acidic and basic hydrolytic conditions, a degradation product with the same elution time has been observed, suggesting a common degradation pathway. scielo.org.coscielo.org.co Acidic degradation was found to be more significant, with a 19.63% degradation in 2 hours, compared to 14.39% degradation in 8 hours under basic conditions. scielo.org.co
Photolytic Degradation: Exposure to UVA light also leads to the degradation of tirofiban. scielo.org.coresearchgate.netresearchgate.net One study noted an 11.07% decrease in concentration after 1 hour of exposure to UVA light. scielo.org.co However, the specific degradation products from photolysis were not detected by the methodology used in that particular study. researchgate.netscielo.org.co
Oxidative Degradation: While some studies report tirofiban to be practically stable to oxidative conditions (30% H2O2 for 24 hours), another study identified an N-oxide derivative (Impurity B) as a major degradation product under oxidative stress. researchgate.netnih.govresearchgate.net
Development and Validation of Stability-Indicating Analytical Methods
To ensure the quality and purity of this compound monohydrate, robust and validated analytical methods are crucial. These methods must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
Liquid Chromatography (HPLC, UPLC) Methodologies for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the purity assessment of tirofiban.
Several studies have detailed the development of reversed-phase HPLC (RP-HPLC) and UPLC methods for the determination of tirofiban and its impurities. researchgate.netresearchgate.netijpcbs.com These methods typically utilize a C18 or similar stationary phase with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. scielo.org.coresearchgate.netijpcbs.com Detection is commonly performed using a photodiode array (PDA) detector at wavelengths around 226 nm or 277 nm. scielo.org.coijpcbs.com
For instance, one validated HPLC-DAD method used a RP-18 column with a gradient elution of triethylamine (B128534) buffer (pH 5.5) and acetonitrile. scielo.org.co Another UPLC method employed an ACQUITY HSS T3 column with a mobile phase of triethylamine in water (pH 2.8) and formic acid in acetonitrile/water for the simultaneous assay and impurity profiling. researchgate.netnih.gov
Forced Degradation Studies (Acid Hydrolysis, Photolytic Degradation)
As mentioned previously, forced degradation studies are integral to developing stability-indicating methods. Tirofiban is subjected to stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. scielo.org.cojcchems.comresearchgate.net
The results of these studies demonstrate the conditions under which tirofiban is unstable and guide the development of analytical methods that can effectively separate the degradation products from the parent drug. For example, a study showed that tirofiban degraded under acidic and photolytic conditions, and the developed HPLC method was able to resolve the degradation products from the main peak. scielo.org.coresearchgate.net
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (1 M HCl, 2h) | Significant degradation (19.63%) | scielo.org.co |
| Base Hydrolysis (1 M NaOH, 8h) | Degradation (14.39%) | scielo.org.co |
| Oxidative (30% H2O2, 24h) | Generally stable, though one study identified an N-oxide derivative | researchgate.netnih.govresearchgate.net |
| Thermal (75°C, 24h) | Practically stable | researchgate.net |
| Photolytic (UVA light, 1h) | Degradation (11.07%) | scielo.org.co |
Quality Control and Method Validation Parameters (Linearity, Precision, Accuracy, Robustness)
The validation of analytical methods is performed according to ICH guidelines to ensure they are suitable for their intended purpose. scielo.org.co Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the analytical response over a specified range. Linearity has been established for tirofiban and its impurities in various studies. nih.govresearchgate.netpharmatutor.org For example, one UPLC method showed linearity for tirofiban from 0.04 to 75 µg/mL and for impurity A from 0.04 to 0.38 µg/mL. researchgate.netnih.gov
Precision: This assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Methods for tirofiban analysis have demonstrated good precision with low RSD values. ijpcbs.compharmatutor.org
Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. High recovery percentages indicate the accuracy of the method. ijpcbs.compharmatutor.org
Robustness: This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness is evaluated by making small changes to parameters such as mobile phase pH, flow rate, and column temperature. scielo.org.coscielo.org.co
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters demonstrate the sensitivity of the method. The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Low LOD and LOQ values have been reported for tirofiban and its impurities, indicating sensitive analytical methods. scielo.org.copharmatutor.org
Table 3: Validation Parameters for a UPLC Method for Tirofiban Analysis
| Parameter | Tirofiban | Impurity A | Reference |
|---|---|---|---|
| Linearity Range (µg/mL) | 0.04 - 75 | 0.04 - 0.38 | researchgate.netnih.gov |
| LOD (µg/mL) | - | - | pharmatutor.org |
| LOQ (µg/mL) | - | - | pharmatutor.org |
Emerging Research Areas and Future Directions for Tirofiban Hydrochloride Monohydrate
Exploration of Tirofiban (B1683177) Hydrochloride Monohydrate in New Clinical Indications
While established in cardiology, the potent antiplatelet properties of tirofiban have prompted investigation into other clinical areas where thrombosis plays a key role. numberanalytics.comfirsthope.co.in
Acute Ischemic Stroke (AIS): A significant area of emerging research is the use of tirofiban in the management of AIS. numberanalytics.com Multiple studies and meta-analyses suggest that tirofiban, as an adjunct to standard therapy, may improve functional outcomes and reduce neurological impairment without significantly increasing the risk of symptomatic intracranial hemorrhage (sICH). nih.gov Research indicates that intravenous tirofiban can lessen early neurological deterioration in patients with acute noncardioembolic ischemic stroke who have not received thrombolysis or thrombectomy. tctmd.com However, its efficacy may depend on the administration route, with intravenous application showing more promise than intra-arterial bolus injections in patients undergoing endovascular treatment. ahajournals.org For patients with stroke caused by large artery atherosclerosis, rescue tirofiban has been associated with better functional outcomes and lower mortality. frontiersin.org In patients with acute ischemic stroke without large or medium-sized vessel occlusion, intravenous tirofiban was associated with a greater likelihood of an excellent outcome at 90 days compared to oral aspirin (B1665792). 2minutemedicine.com
Peripheral Artery Disease (PAD): Tirofiban is also being explored for its utility in treating acute limb ischemia (ALI) and other thrombotic events associated with PAD. numberanalytics.comnih.gov Studies have shown that tirofiban can be used successfully in patients with peripheral arterial occlusive disease and arterial thrombosis. nih.gov It has been found to be effective in managing high thrombus loads, improving outcomes in situations of slow flow or distal embolization following interventions. nih.gov In patients with below-knee ALI, the use of tirofiban has been associated with a lower amputation rate, potentially by reducing distal microemboli. nih.gov
Novel Therapeutic Strategies Incorporating Tirofiban Hydrochloride Monohydrate
To optimize its benefits, researchers are developing new strategies that incorporate tirofiban into more refined and effective treatment protocols.
The future of tirofiban therapy is moving towards a personalized approach, tailoring its use based on individual patient characteristics, including genetic predispositions and specific risk factors. A key area of this research involves patients with specific genetic variants that affect their response to standard antiplatelet drugs. nih.gov
For instance, a multicenter cohort study highlighted the benefit of tirofiban in patients carrying CYP2C19 loss-of-function (LOF) alleles . nih.gov These patients exhibit a diminished response to clopidogrel (B1663587), a commonly used antiplatelet agent. nih.gov The study found that for LOF allele carriers undergoing pipeline embolization device (PED) implantation for intracranial aneurysms, the prophylactic use of tirofiban significantly reduced the incidence of ischemic events from 16.4% to 4.3%. nih.gov This suggests that genotyping for CYP2C19 could identify patients who would most benefit from tirofiban therapy. nih.govnih.gov Additionally, patient-specific risk factors like renal impairment are being considered, with studies noting that higher creatinine (B1669602) levels are associated with increased bleeding risk, necessitating closer monitoring in this subgroup. researchgate.netanatoljcardiol.com
Significant research is focused on combining tirofiban with other antithrombotic and antiplatelet agents to enhance therapeutic effects.
Combination with Thrombolytics: The combination of reduced-dose tenecteplase (B1169815), a fibrinolytic agent, with tirofiban has been studied in patients with ST-segment elevation myocardial infarction (STEMI). nih.govelsevierpure.com This combination therapy resulted in more rapid and complete ST-segment resolution compared to full-dose tenecteplase alone, suggesting enhanced microcirculatory perfusion. nih.govelsevierpure.com Building on this, clinical trials are underway to evaluate the combination of tenecteplase and early administration of tirofiban in patients with acute ischemic stroke, with the goal of reducing reocclusion after thrombolysis. nih.govveeva.com
Combination with P2Y12 Inhibitors: Tirofiban is being evaluated in combination with newer, more potent P2Y12 inhibitors like ticagrelor (B1683153) and prasugrel. In patients with acute myocardial infarction (AMI) undergoing percutaneous coronary intervention (PCI), combining tirofiban with ticagrelor has been shown to improve coronary blood flow, protect the myocardium, and reduce inflammatory responses. nih.gov The triple therapy of tirofiban, ticagrelor, and aspirin has demonstrated the potential to effectively reduce the incidence of no-reflow or slow blood flow and improve myocardial perfusion. nih.gov Studies have also investigated the concomitant use of tirofiban with ticagrelor or prasugrel, finding that the bleeding rate was similar to its use with clopidogrel, although careful monitoring is advised. researchgate.netanatoljcardiol.com In diabetic patients with AMI undergoing PCI, combining half-dose tirofiban with ticagrelor and aspirin was found to improve myocardial perfusion and reduce major adverse cardiac events without increasing severe bleeding. e-century.us
Advanced Preclinical Models for Deeper Mechanistic Understanding
To better understand the nuanced effects of tirofiban, researchers are employing a range of advanced preclinical models. These models are crucial for elucidating the drug's mechanism of action beyond simple platelet aggregation inhibition.
| Preclinical Model | Organism/System | Research Focus | Key Findings |
| In Vivo Thrombosis Model | Rat | Imaging of deep venous thrombosis (DVT) with radiolabeled tirofiban. nih.govnih.gov | 99mTc-tirofiban can be used to visualize DVT at an early stage. nih.gov |
| Myocardial Injury Model | Rat | Investigating the effect on myocardial no-reflow and ischemia-reperfusion injury. medchemexpress.com | Tirofiban reduces myocardial no-reflow by alleviating microvascular and endothelial dysfunction. medchemexpress.com |
| Platelet Aggregation Model | Canine | Evaluating inhibition of platelet aggregation in response to various agonists. selleckchem.com | Tirofiban effectively inhibits platelet aggregation responses to ADP and collagen. selleckchem.com |
| In Vitro Platelet Response | Porcine | Assessing the effect on platelet aggregation, secretion, and adhesion. nih.gov | Tirofiban effectively blocks platelet responses triggered by ADP, moderately blocks those by collagen, and poorly blocks those by thrombin. nih.gov |
| In Vitro Thrombus Formation | Human Blood (T-TAS) | Quantitative analysis of the thrombus formation process under blood flow conditions. aggrastathdb.com | Tirofiban demonstrates inhibition of thrombus formation in an ex vivo system that mimics in vivo conditions. aggrastathdb.com |
These preclinical studies provide vital information. For example, in vivo studies in rat models of myocardial infarction have shown that tirofiban can significantly reduce myocardial no-reflow and ischemia-reperfusion injury by improving microvascular and endothelial function. medchemexpress.com In vitro work using porcine platelets has offered a more detailed picture of tirofiban's inhibitory effects, demonstrating that its efficacy varies depending on the platelet agonist (e.g., ADP vs. thrombin). nih.gov Such models are indispensable for optimizing dosing regimens and identifying new therapeutic targets.
Pharmacogenomic Studies to Predict Response and Adverse Events
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key emerging field for tirofiban research. The primary focus has been on identifying genetic markers that can predict patient response and risk, paving the way for genotype-guided therapy.
The most significant progress in this area relates to the cytochrome P450 2C19 (CYP2C19) enzyme . nih.govnih.gov The antiplatelet drug clopidogrel is a prodrug that requires bioactivation by CYP2C19. nih.gov Patients who are carriers of CYP2C19 loss-of-function (LOF) alleles are unable to effectively metabolize clopidogrel, leading to inadequate platelet inhibition and a higher risk of adverse cardiovascular events, such as stent thrombosis. nih.gov
A pivotal study demonstrated that this genetic information could be used to guide treatment with tirofiban. nih.gov In a cohort of patients with CYP2C19 LOF alleles undergoing neurovascular intervention, prophylactic administration of tirofiban was shown to be an effective strategy to overcome the poor response to clopidogrel and significantly lower the risk of ischemic complications. nih.gov This finding strongly supports the implementation of pre-procedural CYP2C19 genotyping to identify high-risk patients who may benefit from an alternative antiplatelet strategy involving tirofiban. nih.gov
Radiopharmaceutical Applications for Diagnostic Imaging
A novel and exciting future direction for tirofiban is its use as a component of a radiopharmaceutical agent for diagnostic imaging. nih.gov The principle is to label tirofiban with a radioisotope, creating a molecule that can be injected into the body and tracked using nuclear imaging techniques like single-photon emission computed tomography (SPECT). nih.govmdpi.com
Research has focused on labeling tirofiban with technetium-99m (99mTc) , a commonly used radioisotope in diagnostic medicine. nih.govnih.gov The resulting compound, 99mTc-tirofiban, retains the ability to bind specifically to the GP IIb/IIIa receptors on activated platelets. nih.gov Since fresh thrombi are rich in activated platelets, 99mTc-tirofiban can accumulate at the site of a blood clot, allowing for its precise localization and visualization. nih.gov
Deep Vein Thrombosis (DVT) Imaging: Preclinical studies in rat models have successfully demonstrated that 99mTc-tirofiban can be used to image acute DVT. nih.govnih.gov The radiolabeled agent showed significant uptake at the site of the induced thrombus compared to healthy tissue, enabling clear visualization via scintigraphy. nih.gov Importantly, the labeling process did not alter the fundamental biological properties or pharmacokinetics of tirofiban, and it could be used at a low, non-antiaggregatory dose for diagnostic purposes. nih.gov This application holds potential as a specific imaging agent for the early detection and characterization of acute DVT. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for Tirofiban hydrochloride monohydrate to ensure stability in research settings?
- Methodological Answer: this compound monohydrate should be stored at -25°C to -15°C to maintain stability for up to 3 years. Stability studies demonstrate degradation under heat (>40°C), light exposure, and oxidative conditions, necessitating inert atmosphere storage for long-term preservation. Lyophilized forms should be protected from humidity .
Q. How does this compound monohydrate inhibit platelet aggregation at the molecular level?
- Methodological Answer: As a non-peptide reversible antagonist, it selectively binds to the glycoprotein (GP) IIb/IIIa integrin receptor on platelets, blocking fibrinogen binding and subsequent cross-linking of activated platelets. This mechanism is validated using platelet-rich plasma (PRP) aggregation assays with agonists like ADP or thrombin .
Q. What analytical techniques are recommended for purity assessment of this compound monohydrate?
- Methodological Answer: Reverse-phase HPLC with a Zorbax SB C18 column (4.6 × 150 mm, 5 µm) using 0.1 M phosphate buffer (pH 3)-acetonitrile (70:30 v/v) at 1 mL/min flow rate. Detection at 227 nm ensures specificity for Tirofiban, with a linear range of 10–250 µg/mL and LOD of 1.76 µg/mL. Complementary mass spectrometry (MS) can confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in platelet inhibition efficacy data across experimental models?
- Methodological Answer: Standardize PRP preparation (e.g., centrifugation speed, anticoagulant type) and agonist concentrations (e.g., 20 µM ADP). Cross-validate findings using flow cytometry to quantify receptor occupancy and correlate with clinical data from ex vivo thrombus formation assays. Adjust for interspecies variability in GPIIb/IIIa receptor affinity .
Q. What methodological considerations are critical when developing stability-indicating HPLC methods for Tirofiban in the presence of process impurities?
- Methodological Answer: Optimize mobile phase composition (e.g., 0.1 M phosphate buffer pH 3-acetonitrile, 72:28 v/v) to separate Tirofiban from tyrosine impurities and degradation products. Validate forced degradation studies under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions. Ensure resolution factor >2 between peaks and precision (%RSD <2%) across triplicate runs .
Q. What strategies ensure batch-to-batch consistency in Tirofiban synthesis for pharmacological studies?
- Methodological Answer: Monitor critical synthesis intermediates (e.g., N-(butylsulfonyl)-L-tyrosine derivatives) via NMR and chiral chromatography to confirm stereochemical purity. Implement impurity profiling using pharmacopeial standards (e.g., USP/EP guidelines) for residual solvents and related substances. Validate synthesis protocols with ≥98% purity thresholds .
Q. How can researchers optimize in vivo models to evaluate Tirofiban’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer: Use radiolabeled Tirofiban (e.g., ³H or ¹⁴C isotopes) in rodent models to track plasma half-life and tissue distribution. Corrogate PK data with ex vivo platelet inhibition assays at timed intervals. Adjust dosing regimens based on species-specific clearance rates and protein binding profiles .
Data Contradiction & Reproducibility
Q. How should researchers address variability in reported IC₅₀ values for Tirofiban across studies?
- Methodological Answer: Standardize assay conditions: Use human PRP from donors not taking antiplatelet medications, control platelet counts (150–400 × 10³/µL), and calibrate agonists (e.g., 5 µM ADP). Report IC₅₀ as mean ± SEM from ≥3 independent experiments. Discrepancies may arise from differences in receptor density or buffer ionic strength .
Q. What experimental controls are essential to ensure reproducibility in Tirofiban’s stability studies?
- Methodological Answer: Include positive controls (e.g., tyrosine spiking) and negative controls (unexposed samples) in degradation studies. Validate HPLC column performance with system suitability tests (e.g., tailing factor <2, theoretical plates >2000). Document environmental conditions (temperature, humidity) during stress testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
